molecular formula C17H18Cl2N2S B4279183 N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea

N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea

Cat. No. B4279183
M. Wt: 353.3 g/mol
InChI Key: RWNAHMYZEAQJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea, also known as DCPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPTU is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea is not fully understood, but it is thought to act by binding to specific sites on ion channels and altering their activity. N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea has been shown to selectively activate or inhibit different TRP channels, depending on the specific chemical structure of the channel and the location of the binding site.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea has a wide range of biochemical and physiological effects, including the modulation of ion channel activity, the regulation of calcium signaling, and the modulation of neurotransmitter release. N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea is its selectivity for different ion channels, which allows researchers to study the function and regulation of specific channels in detail. N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are required to ensure the safety of researchers and experimental subjects.

Future Directions

There are many potential future directions for research on N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea, including the development of more selective and potent analogs, the study of its effects on other ion channels and physiological systems, and the development of therapeutic agents based on its biochemical and physiological effects. Additionally, N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea may have applications in the development of new pain and inflammation treatments, as well as in the study of other diseases and conditions related to ion channel dysfunction.

Scientific Research Applications

N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea has been used in a variety of scientific research applications, including the study of ion channels, particularly the transient receptor potential (TRP) channels. TRP channels are involved in a wide range of physiological processes, including pain sensation, temperature regulation, and taste perception. N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea has been shown to selectively activate or inhibit different TRP channels, making it a valuable tool for studying their function and regulation.

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(4-phenylbutyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2S/c18-14-10-6-11-15(16(14)19)21-17(22)20-12-5-4-9-13-7-2-1-3-8-13/h1-3,6-8,10-11H,4-5,9,12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNAHMYZEAQJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=S)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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